![molecular formula C24H21N7O2 B2685564 2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539797-51-8](/img/structure/B2685564.png)
2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C24H21N7O2 and its molecular weight is 439.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, characterized by its complex structure which includes multiple functional groups. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
This compound features a fused triazole-pyrimidine core with various substituents that enhance its biological activity. The key structural elements include:
- Triazole and Pyrimidine Rings : Essential for biological interactions.
- Methoxy and Pyridine Substituents : These groups are known to influence solubility and binding affinity to biological targets.
Property | Value |
---|---|
Molecular Formula | C26H24N6O2 |
Molecular Weight | 452.5 g/mol |
CAS Number | 539797-70-1 |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities, particularly in the fields of oncology and infectious diseases. The following sections detail specific activities observed for this compound.
Anticancer Activity
Several studies have documented the anticancer properties of triazolopyrimidine derivatives. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study : In vitro studies have shown that similar compounds exhibit IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
Antimicrobial Properties
The presence of pyridine and methoxy groups is associated with enhanced antimicrobial activity:
- Activity Spectrum : Compounds structurally related to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
- Research Findings : In a comparative study, derivatives showed significant inhibition of bacterial growth with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against common pathogens .
Understanding how this compound interacts at the molecular level is crucial for optimizing its therapeutic profile:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism.
- Receptor Binding : It has been suggested that the triazole moiety enhances binding affinity to specific receptors involved in cell signaling pathways.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is informative:
Compound Name | Structural Features | Biological Activity |
---|---|---|
7-(4-Hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | Hydroxyl group at position 7 | Anticancer activity |
5-Methyl-N-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | Lacks phenolic substituents | Moderate enzyme inhibition |
7-(3-Methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Methoxy group at position 7 | Antimicrobial properties |
Applications De Recherche Scientifique
Synthesis Approaches
Synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups. One common method includes the reaction of pyridine derivatives with substituted phenyl groups under controlled conditions to yield the desired product. The following table summarizes the key steps involved in its synthesis:
Step | Reaction Type | Key Reagents | Outcome |
---|---|---|---|
1 | Nucleophilic substitution | Pyridine derivatives + aryl halides | Formation of pyridine-substituted aryl compounds |
2 | Cyclization | Triazole precursors + carboxylic acids | Formation of triazolo-pyrimidine scaffold |
3 | Functionalization | Various electrophiles | Introduction of methoxy and other substituents |
Biological Applications
Research indicates that compounds with similar structures exhibit significant biological activities. Notably, 2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has shown promise in several therapeutic areas:
- Anticancer Activity : Compounds with triazolo-pyrimidine scaffolds have demonstrated efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival.
- mTOR Inhibition : A related compound has been identified as a potent inhibitor of the mTOR pathway, which is crucial for cell growth and proliferation. This suggests potential applications in treating hepatocellular carcinoma (HCC) and enhancing the efficacy of radiotherapy .
- Anti-inflammatory Effects : Structural analogs have been explored for their anti-inflammatory properties through inhibition of COX enzymes, indicating possible use in treating inflammatory diseases .
Case Study 1: mTOR Inhibitors
A study focused on optimizing mTOR inhibitors derived from the triazolo-pyrimidine scaffold revealed that compounds exhibited IC50 values as low as 7.1 nM against mTOR with high selectivity over PI3Kα. These findings support further development of these compounds as radiosensitizers for HCC treatment .
Case Study 2: Anticancer Screening
In vitro studies have shown that derivatives of this compound can significantly inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The structure–activity relationship (SAR) analysis indicated that specific substitutions enhance anticancer potency .
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2/c1-15-20(23(32)28-18-4-3-11-26-14-18)21(16-9-12-25-13-10-16)31-24(27-15)29-22(30-31)17-5-7-19(33-2)8-6-17/h3-14,21H,1-2H3,(H,28,32)(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQDIOAWXXHIDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=CC=NC=C4)C(=O)NC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.